![molecular formula C11H21ClN2O2 B2979585 Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride CAS No. 2173992-36-2](/img/structure/B2979585.png)
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C11H21ClN2O2. It is characterized by its bicyclic structure, which includes a diazabicyclo moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving appropriate precursors that form the diazabicyclo structure.
Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the diazabicyclo moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of bases or acids.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a catalyst or reagent in various organic reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug design and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The diazabicyclo structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved vary based on the specific application and target.
Comparación Con Compuestos Similares
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate: Similar structure but with a different substitution pattern.
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate: Lacks the hydrochloride component.
Uniqueness: Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of tert-butyl 3,7-diazabicyclo[420]octane-3-carboxylate hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9;/h8-9,12H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKKAPBIFYEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
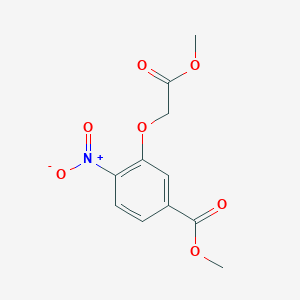
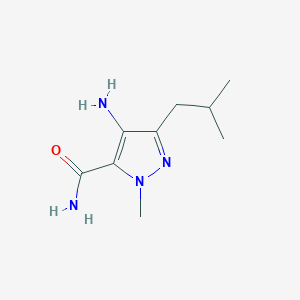
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2979507.png)
![1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2979509.png)
![2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2979512.png)
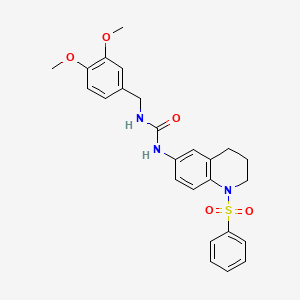
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979514.png)
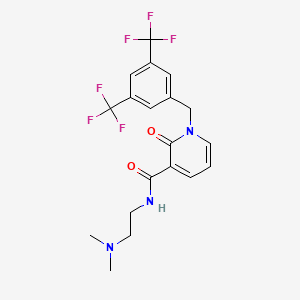
![8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2979517.png)
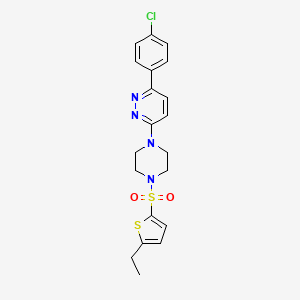
![(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride](/img/structure/B2979520.png)
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2979522.png)
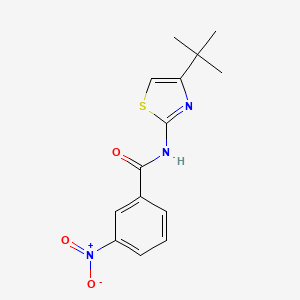
![4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2979525.png)
